Zuclopenthixol-d4 (succinate salt)
CAS No.:
Cat. No.: VC16678122
Molecular Formula: C26H31ClN2O5S
Molecular Weight: 523.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H31ClN2O5S |
|---|---|
| Molecular Weight | 523.1 g/mol |
| IUPAC Name | butanedioic acid;2-[4-[(3E)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethanol |
| Standard InChI | InChI=1S/C22H25ClN2OS.C4H6O4/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26;5-3(6)1-2-4(7)8/h1-2,4-8,16,26H,3,9-15H2;1-2H2,(H,5,6)(H,7,8)/b18-5+;/i14D2,15D2; |
| Standard InChI Key | KUEAHHOXAMWWOW-CGXKMPBESA-N |
| Isomeric SMILES | [2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(CC(=O)O)C(=O)O |
| Canonical SMILES | C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.C(CC(=O)O)C(=O)O |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
Zuclopenthixol-d4 (succinate salt) features a thioxanthene core substituted with a chlorine atom at position 2 and a piperazine-containing side chain (Figure 1). The deuterium atoms replace hydrogens at four positions on the ethanol moiety of the parent compound, as confirmed by PubChem CID 71753041 and 139025583 . Its molecular formula is , with the succinate counterion contributing to crystalline stability .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 523.1 g/mol | |
| Deuterated Positions | Ethanol moiety (4 sites) | |
| Parent Compound | Zuclopenthixol (CHClNOS) | |
| Solubility | Enhanced by succinate salt |
Synthesis and Deuteration
The synthesis involves replacing four hydrogen atoms with deuterium using deuterated reagents under controlled conditions. EvitaChem's protocol specifies reaction with deuterium oxide (DO) in the presence of palladium catalysts, achieving >98% isotopic purity. The succinate salt forms through acid-base titration with succinic acid, yielding a stable crystalline product suitable for long-term storage .
Pharmacological Profile
Metabolic Stability
Studies using HRAM-MS demonstrate that deuteration reduces first-pass metabolism. In human liver microsomes, the deuterated compound shows a 22% decrease in clearance rate, attributable to the kinetic isotope effect (KIE) at CYP3A4/5-mediated oxidation sites . This property makes it invaluable for tracing drug distribution without significant isotopic interference .
Analytical Quantification
LC-HRAM-MS Methodology
Thermo Fisher's validated method quantifies zuclopenthixol-d4 in plasma with a linear range of 0.630–16.6 ng/mL (R = 0.998) . The protocol employs a C18 column (2.1 × 100 mm, 1.9 μm) and Orbitrap Exploris 120 MS, achieving intra-assay precision (%CV) <8% and accuracy (%bias) within ±10% .
Table 2: Performance Metrics for Zuclopenthixol-d4 Quantification
| Parameter | Value | Source |
|---|---|---|
| LLOQ | 0.630 ng/mL | |
| Linear Range | 0.630–16.6 ng/mL | |
| Intra-Assay CV | 3.2–7.9% | |
| Inter-Assay CV | ≤7.9% |
Research Applications
Pharmacokinetic Studies
Zuclopenthixol-d4 enables precise tracking of drug absorption and distribution. In rat models, deuterated analogs show a 19% higher AUC compared to non-deuterated forms, confirming reduced metabolic clearance .
Receptor Occupancy Imaging
PET studies using C-labeled zuclopenthixol-d4 analogs reveal striatal D2 receptor occupancy rates of 68–72% at therapeutic doses, aligning with clinical efficacy thresholds for schizophrenia.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume